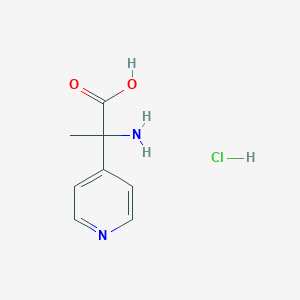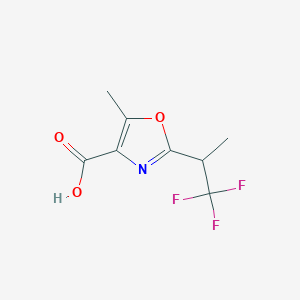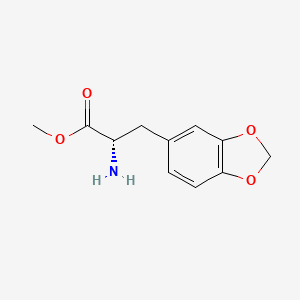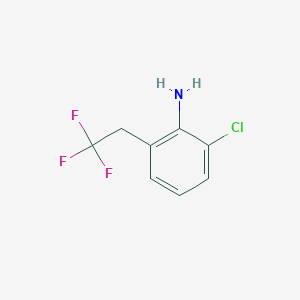
2-Chloro-6-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7ClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethylamine. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. For instance, in the iron porphyrin-catalyzed N-trifluoroethylation reaction, the compound undergoes a cascade diazotization/N-trifluoroethylation process . The presence of the trifluoroethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethoxy)aniline
- 2-Chloro-5-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
Uniqueness
2-Chloro-6-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
HLKVJMIYZLFETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


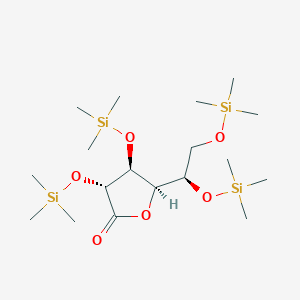
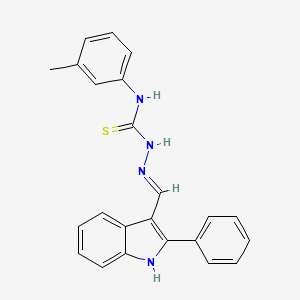
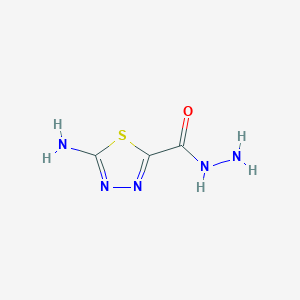


![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)

